molecular formula C27H28N4O3S B2994971 N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide CAS No. 683767-45-5

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide

Cat. No. B2994971
CAS RN: 683767-45-5
M. Wt: 488.61
InChI Key: IWQJMYOGRDDGEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole is a type of organic compound that is formed from benzene and imidazole. It is a heterocyclic aromatic compound that is colorless and solid. It is an important pharmacophore and is used in the discovery of many therapeutic agents . The sulfamoyl group is a functional group that is commonly found in some types of drugs, including certain diuretics and carbonic anhydrase inhibitors .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a phenyl ring, and a sulfamoyl group attached to a cyclohexyl ring. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzimidazoles can undergo a variety of reactions, including alkylation, acylation, and halogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of benzimidazole derivatives include good stability and solubility in polar solvents .

Scientific Research Applications

Microwave-Assisted Synthesis and Carbonic Anhydrase Inhibition

Research conducted by Ulus et al. (2016) developed novel acridine-acetazolamide conjugates through microwave-assisted synthesis, investigating their effects as inhibitors of human carbonic anhydrase isoforms. These compounds displayed significant inhibitory activity across several isoforms, demonstrating potential applications in therapeutic areas requiring carbonic anhydrase inhibition (Ulus et al., 2016).

Antimicrobial Evaluation

Sethi et al. (2016) synthesized N-benzimidazol-1-yl-methyl-benzamide derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. Selected derivatives exhibited significant antimicrobial properties, suggesting their potential in developing new antimicrobial agents (Sethi et al., 2016).

Copper-Catalyzed Amidation and Imidation

Tran et al. (2014) reported on the copper-catalyzed reactions of alkanes with simple amides, sulfonamides, and imides to form N-alkyl products. This study opens up new possibilities for functionalizing alkanes, a fundamental class of hydrocarbons, through amidation and imidation reactions (Tran et al., 2014).

Proton Exchange Membranes

Li et al. (2007) synthesized sulfonated polyimides containing benzimidazole groups for use as proton exchange membranes. These materials showed promising properties for fuel cell applications, including high proton conductivity and good water stability (Li et al., 2007).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions would likely involve further exploration of the biological activity of this compound. This could include testing its activity against various biological targets, studying its mechanism of action, and optimizing its structure for improved activity and selectivity .

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-31(22-7-3-2-4-8-22)35(33,34)23-17-13-20(14-18-23)27(32)28-21-15-11-19(12-16-21)26-29-24-9-5-6-10-25(24)30-26/h5-6,9-18,22H,2-4,7-8H2,1H3,(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQJMYOGRDDGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.